5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II)
Overview
Description
5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II) is a useful research compound. Its molecular formula is C44H30CoN4+2 and its molecular weight is 673.7 g/mol. The purity is usually 95%.
The exact mass of the compound Cobalt(II) meso-tetraphenylporphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electron Spin Resonance Properties : Cobalt(II) meso-tetraphenylporphine exhibits distinct electron spin resonance (ESR) characteristics due to distorted crystal-field surroundings, influenced significantly by axial distortions. This complex is notable for its strong in-plane σ bonding, characteristic of organometallic square-bonded complexes, and significant out-of-plane π bonding, more so than in copper complexes (Assour, 1965).
Catalytic Activity in Organic Reactions : Cobalt(I) Tetraphenylporphine, derived from Cobalt(II) meso-tetraphenylporphine, has been shown to possess catalytic activities, such as in the dehydrogenation of cyclohexene to various products, with the product composition depending on the solvent used. This indicates its potential application in organic synthesis and catalysis (Kageyama et al., 1972).
Electrochemical Behavior : The electrochemical behavior of Cobalt(II) meso-tetraphenylporphine has been studied, revealing its ability to undergo multiple electron oxidations and reductions. This property is especially important in the development of electrochemical sensors and devices (D’Souza et al., 1993).
Electrocatalysis in CO2 Reduction : The compound has shown promise in the electrocatalytic reduction of CO2, indicating its potential application in carbon capture and utilization technologies. It catalyzes the reduction of CO2 in a homogeneous reaction, demonstrating the effectiveness of cobalt-based catalysts in environmental applications (Tezuka & Iwasaki, 1993).
Oxygenation Catalysis : Cobalt(II) meso-tetraphenylporphine has been used as a catalyst in the oxygenation of simple alkyl-substituted indoles. This study shows its potential application in the field of synthetic chemistry, particularly in the formation of complex organic compounds (Dufour et al., 1980).
Role in Photocatalysis and Energy Conversion : The compound's ability to form stable complexes with various ligands and its electrochemical properties make it a candidate for applications in photocatalysis and energy conversion technologies. This includes its use in solar energy harvesting and conversion processes (Khusnutdinova et al., 2018).
Mechanism of Action
Target of Action
Cobalt(II) meso-tetraphenylporphine (Cobalt TPP) is a metalloporphyrin that primarily targets organic dyes such as methylene blue (MB) and crystal violet (CV) for degradation . It acts as a catalyst in the presence of hydrogen peroxide (H2O2) to facilitate the decolorization of these dyes .
Mode of Action
Cobalt TPP interacts with its targets (organic dyes) through a catalytic process. The compound’s electrochemical behaviors were examined using cyclic voltammetry (CV), which revealed its ability to facilitate the degradation of dyes . The catalytic power and the adsorption properties of Cobalt TPP were studied, and it was found that it can be used as a catalyst for the decolorization of dyes in the presence of H2O2 .
Biochemical Pathways
It is known that the compound plays a significant role in the catalytic degradation of organic dyes . This suggests that it may influence pathways related to dye degradation and removal.
Result of Action
The primary result of Cobalt TPP’s action is the degradation of organic dyes. In the presence of H2O2, Cobalt TPP acts as a catalyst to facilitate the decolorization of dyes such as methylene blue (MB) and crystal violet (CV) . This suggests that the compound has significant potential for use in applications related to dye degradation and environmental remediation.
Action Environment
The efficacy and stability of Cobalt TPP are influenced by various environmental factors. For instance, its catalytic activity in dye degradation is carried out in the presence of H2O2 . Furthermore, the compound is soluble in solvents and forms a deep-colored solution . It also exhibits high stability towards oxygen and moisture . These characteristics suggest that the compound’s action, efficacy, and stability can be influenced by factors such as the presence of other chemicals (like H2O2), solvent type, and environmental conditions (like temperature and humidity).
Safety and Hazards
Future Directions
Square-planar cobalt(II) systems have emerged as powerful carbene transfer catalysts for the synthesis of numerous (hetero)cyclic compounds via cobalt(III)–carbene radical intermediates . These systems tend to react via single-electron radical-type pathways that provide new and useful catalytic protocols .
Biochemical Analysis
Biochemical Properties
Cobalt(II) meso-tetraphenylporphine exhibits unique photophysical properties, including molar extinction coefficients, fluorescence quantum yields, and lifetimes . These properties are determined and compared with those of meso-tetraphenylporphyrin . Furthermore, the electrochemical behaviors of Cobalt(II) meso-tetraphenylporphyrin were examined using cyclic voltammetry .
Cellular Effects
The cellular effects of Cobalt(II) meso-tetraphenylporphine are primarily observed in its role as a catalyst for the decolorization of dyes in the presence of H2O2 . This suggests that it may interact with various cellular processes, potentially influencing cell function.
Molecular Mechanism
It is known that the compound can form a complex with cobalt, which is used for electrolytic proton or water reduction . This suggests that Cobalt(II) meso-tetraphenylporphyrin may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound exhibits dielectric properties such as conductivity and the real and imaginary parts of the dielectric modulus, which are investigated as a function of temperature and frequency .
Transport and Distribution
Given its solubility in solvents, it may be transported and distributed within cells and tissues via passive diffusion or active transport mechanisms .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Cobalt(II) meso-tetraphenylporphine involves the reaction of Cobalt(II) acetate with meso-tetraphenylporphine in the presence of a base.", "Starting Materials": [ "Cobalt(II) acetate", "meso-tetraphenylporphine", "base (e.g. potassium hydroxide)" ], "Reaction": [ "Dissolve Cobalt(II) acetate and meso-tetraphenylporphine in a suitable solvent (e.g. dichloromethane).", "Add the base to the solution and stir for several hours at room temperature.", "Filter the resulting solid and wash with a suitable solvent to remove any impurities.", "Dry the product under vacuum to obtain Cobalt(II) meso-tetraphenylporphine." ] } | |
CAS No. |
14172-90-8 |
Molecular Formula |
C44H30CoN4+2 |
Molecular Weight |
673.7 g/mol |
IUPAC Name |
cobalt(2+);5,10,15,20-tetraphenyl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H30N4.Co/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28,45,48H;/q;+2 |
InChI Key |
OEWIYYALAUABQQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Co+2] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3.[Co+2] |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cobalt(II) meso-tetraphenylporphine interact with nitrobenzene and chlorobenzene, and what are the downstream effects that enable their detection?
A1: While the paper doesn't delve into the specific interaction mechanism between Co-TPP and the target molecules, it highlights that the incorporation of Co-TPP onto carbon nanotubes significantly enhances the sensitivity and selectivity towards nitrobenzene and chlorobenzene vapors []. This suggests that Co-TPP likely interacts with these analytes through a combination of weak interactions, such as π-π stacking and van der Waals forces. These interactions could lead to changes in the electrical properties of the carbon nanotube composite material, which can then be measured and correlated to the presence and concentration of the target analytes. Further research is needed to elucidate the exact nature of these interactions and the specific sensing mechanism.
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